N-Boc-4-nitro-L-phenylalanine-T-butyl ester N-Boc-4-nitro-L-phenylalanine-T-butyl ester
Brand Name: Vulcanchem
CAS No.: 116366-27-9
VCID: VC21076497
InChI: InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol

N-Boc-4-nitro-L-phenylalanine-T-butyl ester

CAS No.: 116366-27-9

Cat. No.: VC21076497

Molecular Formula: C18H26N2O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-4-nitro-L-phenylalanine-T-butyl ester - 116366-27-9

Specification

CAS No. 116366-27-9
Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
IUPAC Name tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Standard InChI InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
Standard InChI Key CIIPFNPETNNJDS-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is characterized by its unique structural features that make it valuable in synthetic chemistry. The compound contains a phenylalanine core with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a tert-butyl ester group protecting the carboxylic acid functionality. Additionally, it features a nitro group at the para position of the phenyl ring, which significantly alters its reactivity and physical properties.

Basic Information

The compound's fundamental chemical identity is defined by several parameters:

ParameterValue
CAS Number116366-27-9
Molecular FormulaC18H26N2O6
Molecular Weight366.41 g/mol
IUPAC Nametert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Standard InChIKeyCIIPFNPETNNJDS-AWEZNQCLSA-N

The compound's structure combines several functional groups that contribute to its chemical behavior and utility. The L-configuration at the alpha carbon maintains the stereochemistry found in natural amino acids, which is essential for its application in peptide synthesis and pharmaceutical development.

Physical Properties

The physical characteristics of N-Boc-4-nitro-L-phenylalanine-T-butyl ester influence its handling, storage, and application in laboratory settings:

PropertyValue
Density1.161 g/cm³
Boiling Point493.6°C at 760 mmHg
Flash Point252.3°C
Refractive Index1.519
Vapor Pressure0 mmHg at 25°C
AppearanceSolid

These physical properties indicate that the compound is a stable solid at room temperature with minimal volatility, making it suitable for standard laboratory handling and storage conditions .

Structural Features and Chemical Behavior

The molecular architecture of N-Boc-4-nitro-L-phenylalanine-T-butyl ester consists of several distinct regions that define its chemical behavior.

Protective Groups

The compound features two strategic protective groups:

  • The N-terminal Boc group (tert-butoxycarbonyl): This carbamate-based protecting group shields the amino function from undesired reactions during synthetic procedures. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed using acidic reagents like trifluoroacetic acid (TFA).

  • The C-terminal tert-butyl ester: This group protects the carboxylic acid functionality and can be cleaved under acidic conditions similar to those used for Boc deprotection, enabling orthogonal deprotection strategies in complex synthesis pathways.

Aromatic Modification

The 4-nitro substituent on the phenyl ring significantly alters the electronic properties of the aromatic system. This electron-withdrawing group:

  • Increases the acidity of the alpha-hydrogen

  • Creates a more electron-deficient aromatic ring susceptible to nucleophilic aromatic substitution

  • Provides a functional handle that can be transformed into other groups (e.g., amines through reduction)

These features make the compound particularly valuable in divergent synthesis strategies where the nitro group serves as a precursor for further functionalization .

Synthesis Methodologies

The preparation of N-Boc-4-nitro-L-phenylalanine-T-butyl ester typically follows established protocols for amino acid protection and modification.

General Synthetic Route

The typical synthesis involves a multi-step approach:

  • Protection of the amino group of 4-nitro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in basic conditions

  • Esterification of the carboxylic acid group using tert-butanol and a coupling agent or through reaction with isobutene under acidic catalysis

  • Purification through crystallization or column chromatography

Alternative routes may include starting from L-phenylalanine derivatives and introducing the nitro group through electrophilic aromatic nitration, though this approach may present selectivity challenges.

Applications in Chemical Research and Industry

N-Boc-4-nitro-L-phenylalanine-T-butyl ester serves multiple functions in chemical research and pharmaceutical development.

Pharmaceutical Intermediate

The compound has gained significant attention as a versatile building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of:

  • (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid, a compound with potential biological activity

  • Derivatives that may appear as impurities in the antineoplastic agent Melphalan, used in cancer treatment

  • Various peptide-based drugs where modified phenylalanine residues are required

Peptide Chemistry Applications

In peptide synthesis, this compound offers several advantages:

  • The dual protection scheme allows for selective incorporation into growing peptide chains

  • The nitro group provides a reactive handle for further modification after peptide assembly

  • The L-configuration maintains the stereochemical requirements for bioactive peptides

These features make it particularly valuable in the synthesis of peptide mimetics and peptidomimetic drugs where non-natural amino acid incorporation is desired .

Chemical Probe Development

The compound's unique structure also lends itself to applications in chemical biology:

  • The nitro group can serve as a chromophore for spectroscopic tracking

  • Reduction to an amine allows for conjugation with fluorophores or affinity tags

  • The protected amino acid structure enables site-specific incorporation into larger biomolecules

These properties facilitate the development of chemical probes for studying biological systems and processes.

SupplierProduct NumberPackagingPrice (USD)Purity
TRCB6580651g$140Not specified
American Custom ChemicalsAAA00070955mg$504.8198.00%

These price points reflect its status as a specialized chemical reagent primarily used in research settings and pharmaceutical development .

Research Findings and Ongoing Investigations

Research involving N-Boc-4-nitro-L-phenylalanine-T-butyl ester spans several areas of chemical and pharmaceutical science.

Synthetic Methodology Development

Recent studies have focused on optimizing synthetic routes to this compound and related derivatives. Key findings include:

  • Development of more efficient protection strategies

  • Investigation of selective deprotection methodologies

  • Green chemistry approaches to minimize waste and environmental impact

These methodological improvements have enhanced the accessibility and utility of the compound in research settings.

Structure-Activity Relationships

When incorporated into larger molecules, the modified phenylalanine structure contributes specific electronic and steric effects that influence biological activity. Studies have examined:

  • The impact of the nitro group on binding affinity to biological targets

  • Conformational effects on peptide secondary structure

  • The influence of this building block on the pharmacokinetic properties of resulting compounds

This research continues to expand our understanding of structure-activity relationships in peptidomimetic drug design .

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